molecular formula C10H16ClN3OS B1403393 N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride CAS No. 1351643-26-9

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride

Cat. No. B1403393
M. Wt: 261.77 g/mol
InChI Key: BKGXGZIJFPEIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride, also known as MTIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTIP is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic system of the brain. Due to its high selectivity for the D3 receptor, MTIP has been investigated as a potential tool for studying the role of this receptor subtype in various physiological and pathological processes.

Scientific Research Applications

Thiazole derivatives have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

For example, N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared and screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .

  • Antimicrobial and Antiproliferative Agents

    • Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their antimicrobial and antiproliferative properties .
    • Method: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results: Compounds d1, d2, and d3 showed promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
  • Herbicidal Activities

    • Application: Certain thiazole derivatives have been investigated for their herbicidal activities .
    • Method: The herbicidal activities of all compounds were investigated against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at dosages of 100 mg/L and 10 mg/L .
    • Results: The results of this study were not specified in the source .
  • Antifungal Medication

    • Application: The antifungal medication abafungin is used topically to suppress skin infections caused by various fungi .
    • Method: Abafungin is applied topically to the affected area .
    • Results: Abafungin has been found to be effective in suppressing skin infections caused by various fungi .
  • Antioxidant and Anti-inflammatory Agents

    • Application: Certain thiazole derivatives have been found to exhibit antioxidant and anti-inflammatory activities .
    • Method: The specific methods of application or experimental procedures were not specified in the source .
    • Results: The results of these studies were not specified in the source .
  • Antihypertensive Agents

    • Application: Some thiazole derivatives have been studied for their antihypertensive activity .
    • Method: The specific methods of application or experimental procedures were not specified in the source .
    • Results: The results of these studies were not specified in the source .
  • Antischizophrenia Agents

    • Application: Certain thiazole derivatives have been investigated for their potential antischizophrenia activity .
    • Method: The specific methods of application or experimental procedures were not specified in the source .
    • Results: The results of these studies were not specified in the source .

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.ClH/c1-7-6-15-10(12-7)13-9(14)8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGXGZIJFPEIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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